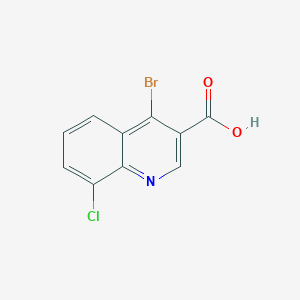

4-Bromo-8-chloroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15903882

Molecular Formula: C10H5BrClNO2

Molecular Weight: 286.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrClNO2 |

|---|---|

| Molecular Weight | 286.51 g/mol |

| IUPAC Name | 4-bromo-8-chloroquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H5BrClNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15) |

| Standard InChI Key | VGSVZYXHPSOCGT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Br |

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-bromo-8-chloroquinoline-3-carboxylic acid is C₁₀H₅BrClNO₂, with a molecular weight of 286.51 g/mol. Its structure features a quinoline core substituted with bromine (position 4), chlorine (position 8), and a carboxylic acid group (position 3). Key physicochemical properties, inferred from its ethyl ester derivative , include:

| Property | Value |

|---|---|

| Molecular Weight | 286.51 g/mol |

| XLogP3 | ~2.1 (estimated) |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 65.4 Ų |

The carboxylic acid group enhances solubility in polar solvents compared to its ester analogs, though the hydrophobic bromine and chlorine substituents may counterbalance this effect .

Synthesis and Derivatization

The synthesis of 4-bromo-8-chloroquinoline-3-carboxylic acid can be inferred from methodologies used for its ethyl ester and related compounds. A two-step approach is commonly employed:

Synthesis of the Ethyl Ester Intermediate

Ethyl 4-bromo-8-chloroquinoline-3-carboxylate is synthesized via:

-

Bromination and Chlorination: Treatment of 8-chloroquinoline-3-carboxylic acid ethyl ester with brominating agents (e.g., N-bromosuccinimide) in chloroform .

-

Esterification: Reaction of the quinoline precursor with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the ester group .

For example, in a reported procedure , ethyl 6-bromo-4-chloroquinoline-3-carboxylate was synthesized in 93.8% yield using POCl₃ under reflux, followed by dichloromethane extraction and sodium bicarbonate washing.

Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid via:

-

Basic Hydrolysis: Treatment with NaOH or KOH in aqueous ethanol .

-

Acidic Hydrolysis: Use of concentrated HCl or H₂SO₄ under reflux .

This step typically achieves near-quantitative conversion due to the stability of the quinoline ring under hydrolytic conditions .

Applications in Drug Discovery

4-Bromo-8-chloroquinoline-3-carboxylic acid serves as a versatile intermediate for:

-

Metal Chelators: The carboxylic acid group binds transition metals (e.g., Cu²⁺, Zn²⁺), potentially mitigating oxidative stress in neurodegenerative diseases .

-

Prodrug Development: Esterification or amidation of the carboxylic acid group can enhance bioavailability .

-

Structure-Activity Relationship (SAR) Studies: Systematic substitution at positions 4 and 8 helps optimize pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume